N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-23(30)21(16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCFXFSCFFUPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group. This combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Biological Activities
Compounds similar to this compound have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Some benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the hydroxy and sulfonamide groups may enhance the compound's ability to inhibit tumor growth.
- Acetylcholinesterase Inhibition : Research has indicated that derivatives containing thiazole structures can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to those studied in recent literature exhibited IC50 values as low as 2.7 µM against AChE .
The mechanisms through which this compound exerts its biological effects are under investigation. Key findings include:
- Enzyme Inhibition : The compound's ability to inhibit AChE suggests a mechanism that involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
- Molecular Interactions : Molecular docking studies have demonstrated promising binding interactions between the compound and AChE, indicating potential for therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds related to this compound:
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 3i | AChE Inhibition | 2.7 µM | |
| 4-(benzo[d]thiazole-2-yl) phenols | Anticancer Activity | Varied |
The synthesis of this compound typically involves several steps, including:
- Diazo-coupling : This method allows for the introduction of the benzothiazole moiety.
- Knoevenagel Condensation : This step is crucial for forming the final amide structure.
Common conditions used in these reactions include various solvents and catalysts tailored to optimize yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include sulfonamide-linked triazoles, benzothiazole derivatives, and piperidine-containing sulfonylbenzamides. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:
Key Differences and Implications
This difference may influence binding to hydrophobic enzyme pockets.
Sulfonamide Linkers :
- The 4-methylpiperidine sulfonyl group in the target compound introduces steric bulk and basicity, contrasting with the simpler 4-methylbenzenesulfonamide in . This modification could enhance blood-brain barrier penetration or reduce off-target interactions.
Substituent Effects: The hydroxyphenyl group in the target compound provides a hydrogen-bond donor absent in difluorophenyl-substituted triazoles [7–9]. This may improve solubility or interactions with polar residues in binding sites. Halogen substituents in analogues [10–15] (e.g., fluorine) enhance metabolic stability but reduce solubility compared to the target’s non-halogenated structure .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving benzothiazole formation and sulfonamide coupling, whereas triazole derivatives [7–15] are synthesized via cyclization and alkylation, which are more scalable but yield less diverse pharmacophores .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how are critical intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole and sulfonamide moieties. Key steps include:
- Thiazole ring formation : Cyclization of thioamides with α-halo ketones under reflux in DMF or DMSO .
- Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine in the presence of triethylamine to form the sulfonamide group .
- Final coupling : Amide bond formation between intermediates using coupling agents like HBTU or EDCI .
- Characterization : Intermediates are validated via H/C NMR, IR spectroscopy, and HPLC for purity (>95%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation, H/C NMR for functional group analysis, and X-ray crystallography for stereochemical resolution .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) with iodine vapor visualization .
Q. What solubility and stability properties are critical for pharmacological studies?
- Methodological Answer :
- Solubility : Moderate in DMSO (~10 mg/mL) and methanol; low aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic and sulfonamide groups .
- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis under acidic/alkaline conditions. Long-term storage at -20°C in desiccated form is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during the sulfonylation step?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent selection : Use anhydrous dichloromethane (DCM) or acetonitrile to enhance reagent solubility and reduce hydrolysis .
- Catalyst optimization : Add molecular sieves (3Å) to absorb moisture and improve reaction efficiency .
- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide intermediate .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies be resolved?
- Methodological Answer :
- Assay validation : Standardize cell lines (e.g., HepG2 vs. HeLa) and confirm target specificity using siRNA knockdown or competitive binding assays .
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical models (e.g., ANOVA with post-hoc tests) to address batch-to-batch variability .
- Physicochemical profiling : Compare logP, plasma protein binding, and metabolic stability to explain discrepancies in in vivo vs. in vitro activity .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with key residues .
- QSAR modeling : Develop 2D/3D quantitative structure-activity relationship models to correlate substituent effects (e.g., methylpiperidine vs. morpholine) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide group’s role in bioactivity?
- Methodological Answer :
- Analog synthesis : Replace the 4-methylpiperidine sulfonamide with morpholine, pyrrolidine, or unsubstituted sulfonamides .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase IX) .
- Crystallographic analysis : Resolve co-crystal structures with target proteins to map sulfonamide interactions (e.g., hydrogen bonding with Thr199 in CAIX) .
Q. What strategies enable regioselective functionalization of the benzothiazole ring for derivative synthesis?
- Methodological Answer :
- Directing groups : Introduce nitro or methoxy groups at the 4-position to direct electrophilic substitution (e.g., bromination) .
- Cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to attach aryl/heteroaryl groups at the 6-position .
- Protection/deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
